3-(Trifluoromethylthio)benzoyl chloride
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Overview
Description
3-(Trifluoromethylthio)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3OS. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylthio)benzoyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzoic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Trifluoromethylthio)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
3-(Trifluoromethylthio)benzoic acid: Formed from hydrolysis
Scientific Research Applications
3-(Trifluoromethylthio)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The trifluoromethylthio group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethylthio)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 4-Chlorobenzoyl chloride
- 4-Methoxybenzoyl chloride .
Uniqueness
3-(Trifluoromethylthio)benzoyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other benzoyl chlorides, allowing for the synthesis of a wider range of derivatives with specific properties .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYHAIRBPOIBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507232 |
Source
|
Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51748-28-8 |
Source
|
Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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